molecular formula C19H25N3O2 B2379047 3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 946256-68-4

3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

Cat. No. B2379047
CAS RN: 946256-68-4
M. Wt: 327.428
InChI Key: HZTJJOIRSAWKQV-UHFFFAOYSA-N
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Description

The compound “3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide” is a complex organic molecule. It contains a cyclohexyl group, a pyrido[1,2-a]pyrimidin-4-one core, and a propanamide moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields (up to 95%). This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The cyclohexyl group may adopt various conformations , and the pyrido[1,2-a]pyrimidin-4-one core is a heterocyclic structure with nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the reaction conditions and reagents used. As an example, a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one has been reported, which leads to the formation of 3-ArS/ArSe derivatives .

Scientific Research Applications

Cyclization Reactions

Cyclization reactions involving cyanamides with different substrates such as methyl anthranilates and 2-aminophenyl ketones lead to the formation of diverse heterocyclic compounds. For instance, the cyclization of aryl-, aroyl-, and (4,6-dimethylpyrimidin-2-yl)cyanamides with methyl anthranilates results in 2-amino-3,4-dihydroquinazolin-4-one and 2-aminoquinazoline derivatives (Shikhaliev et al., 2008).

Synthesis of Pyrimidine Linked Pyrazole Heterocyclics

The synthesis of pyrimidine linked pyrazole heterocyclic compounds demonstrates the compound's potential in creating biologically active molecules. These compounds have been evaluated for their insecticidal and antibacterial potential, indicating the relevance of such research in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Formation of Pyrimidin-2-ylcyanamide Derivatives

The reaction of aniline derivatives with cyanamide and dimethylamino-1-pyridyl-2-propenone forms 4-pyridyl-substituted pyrimidin-2-ylcyanamides and 2-aminopyrimidines. This showcases the versatility of cyanamides in synthesizing pyrimidine derivatives, which are crucial in medicinal chemistry and drug development (Koroleva et al., 2011).

Multicomponent Reactions for Heterocyclic Systems

The use of cyanamide as a building block in multicomponent reactions for synthesizing 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine derivatives highlights innovative approaches in constructing complex molecules. Such methodologies enable the efficient generation of diverse heterocyclic systems with potential pharmaceutical applications (Hulme et al., 2008).

Microwave-assisted Synthesis of Pyrimidin-5-ylpropanamides

Microwave-assisted synthesis provides a rapid and efficient method for creating 3-pyrimidin-5-ylpropanamides, demonstrating the compound's role in facilitating novel synthetic routes. This technique highlights the importance of advanced synthesis methods in the field of organic chemistry (Hao et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have shown moderate inhibitory properties against HIV-1 virus, suggesting potential for further development . Additionally, the synthesis method could be optimized or modified to improve yield or introduce different functional groups .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of chemical and biological properties . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies . Based on the structural similarity to imidazole-containing compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The compound’s cyclohexyl and pyrido[1,2-a]pyrimidin groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body, its metabolic stability, and its rate of excretion .

Result of Action

Based on the known biological activities of similar compounds, it can be hypothesized that it may exert anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interaction with its targets .

properties

IUPAC Name

3-cyclohexyl-N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-13-10-11-22-16(12-13)20-14(2)18(19(22)24)21-17(23)9-8-15-6-4-3-5-7-15/h10-12,15H,3-9H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTJJOIRSAWKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CCC3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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